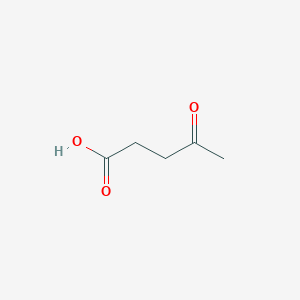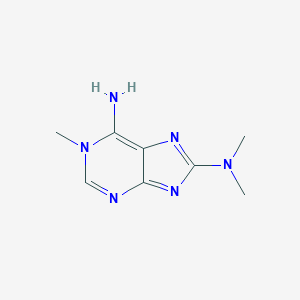
8-Dimethylamino-1-methyladenine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Dimethylamino-1-methyladenine, also known as theophylline, is a naturally occurring alkaloid found in tea leaves, cocoa beans, and coffee beans. It is a xanthine derivative and belongs to the class of methylxanthines. Theophylline is widely used in the medical field as a bronchodilator and as a treatment for asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders.
Mecanismo De Acción
Theophylline works by inhibiting the enzyme phosphodiesterase, which breaks down cyclic adenosine monophosphate (cAMP). cAMP is an important signaling molecule in the body that regulates many physiological processes, including smooth muscle relaxation. By inhibiting phosphodiesterase, 8-Dimethylamino-1-methyladenine increases the levels of cAMP in the body, leading to smooth muscle relaxation and bronchodilation.
Efectos Bioquímicos Y Fisiológicos
Theophylline has a number of biochemical and physiological effects on the body. In addition to its bronchodilator effects, it also has a mild diuretic effect, meaning that it increases urine production. Theophylline also increases heart rate and cardiac output, which can be beneficial in certain medical conditions. However, it can also cause side effects such as palpitations and arrhythmias.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Theophylline has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research purposes. It is also a well-studied compound, with a large body of literature on its medical applications and mechanisms of action. However, 8-Dimethylamino-1-methyladenine can be difficult to work with in certain experimental systems due to its low solubility in aqueous solutions.
Direcciones Futuras
There are a number of future directions for research on 8-dimethylamino-1-methyladenine. One area of interest is the development of new and more effective bronchodilators for the treatment of respiratory disorders. Another area of interest is the potential use of 8-Dimethylamino-1-methyladenine in the treatment of other medical conditions, such as heart failure and cerebral ischemia. Additionally, further research is needed to fully understand the mechanisms of action of 8-Dimethylamino-1-methyladenine and its effects on the body.
Métodos De Síntesis
Theophylline can be synthesized from xanthine through a series of chemical reactions. Xanthine is first treated with methyl iodide to form 3-methylxanthine. This compound is then treated with dimethylamine to form 3,7-dimethylxanthine. Finally, 3,7-dimethylxanthine is treated with hydrogen peroxide and sodium hydroxide to form 8-dimethylamino-1-methyladenine, or 8-Dimethylamino-1-methyladenine.
Aplicaciones Científicas De Investigación
Theophylline has been extensively studied for its medical applications. It is a bronchodilator, which means that it relaxes the smooth muscles in the airways, making it easier to breathe. Theophylline has been used to treat asthma, COPD, and other respiratory disorders. It has also been studied for its potential use in the treatment of heart failure, cerebral ischemia, and other conditions.
Propiedades
Número CAS |
148019-91-4 |
|---|---|
Nombre del producto |
8-Dimethylamino-1-methyladenine |
Fórmula molecular |
C8H12N6 |
Peso molecular |
192.22 g/mol |
Nombre IUPAC |
6-imino-N,N,1-trimethyl-7H-purin-8-amine |
InChI |
InChI=1S/C8H12N6/c1-13(2)8-11-5-6(9)14(3)4-10-7(5)12-8/h4,9H,1-3H3,(H,11,12) |
Clave InChI |
VPCUWJQRQHYZJI-UHFFFAOYSA-N |
SMILES isomérico |
CN1C=NC2=NC(=NC2=C1N)N(C)C |
SMILES |
CN1C=NC2=C(C1=N)NC(=N2)N(C)C |
SMILES canónico |
CN1C=NC2=NC(=NC2=C1N)N(C)C |
Sinónimos |
8-dimethylamino-1-methyladenine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



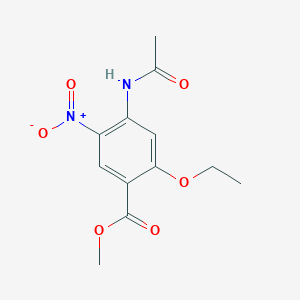
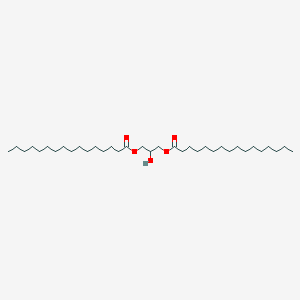
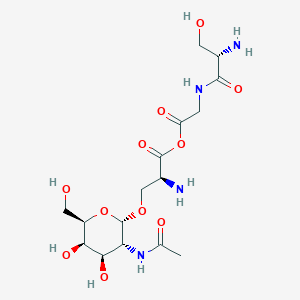
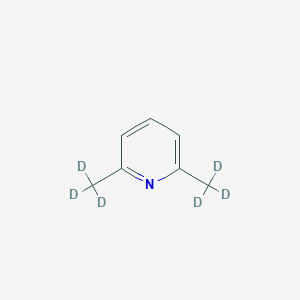
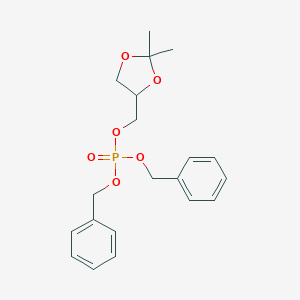
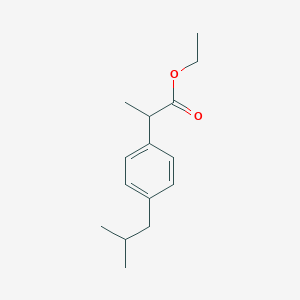
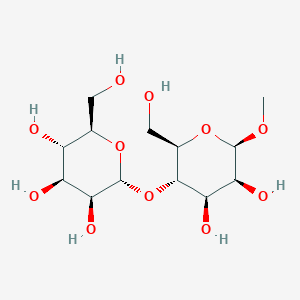
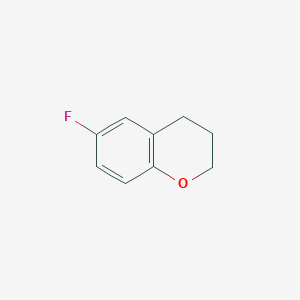
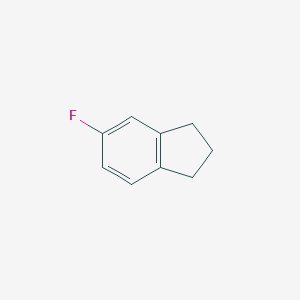
![2-(3-hydroxy-4-methoxyphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide](/img/structure/B116940.png)
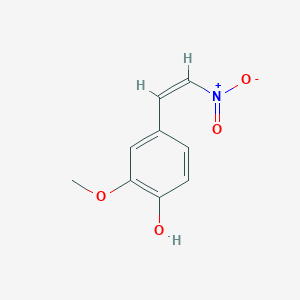
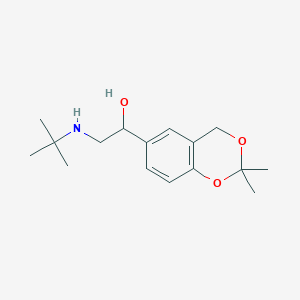
![[3-Ethoxy-5-(methoxymethoxy)phenyl]methanol](/img/structure/B116950.png)
